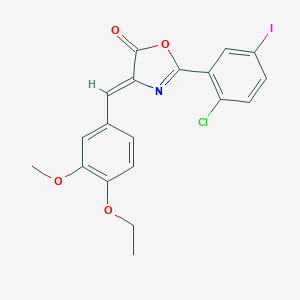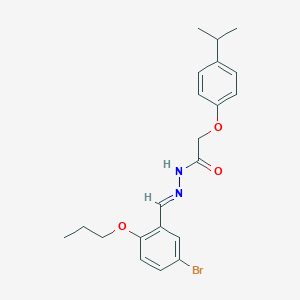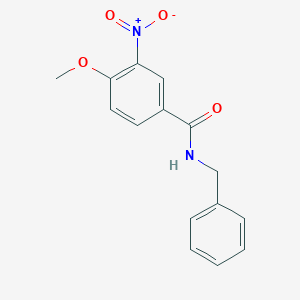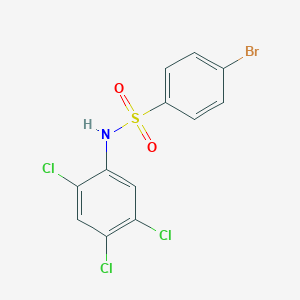![molecular formula C26H22N4O2 B335927 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B335927.png)
5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Méthodes De Préparation
The synthesis of 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 5-amino-pyrazoles with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 5-amino-3-methylpyrazole with 4-ethoxybenzaldehyde and naphthyl isocyanate under acidic conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and naphthyl groups, using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines. It is also being investigated for its anti-inflammatory and antiviral properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical reactions and processes.
Mécanisme D'action
The mechanism of action of 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-ethoxyphenyl)-7-methyl-N-(1-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
4-(4-methoxyphenyl)-7-methyl-N-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
5-(4-chlorophenyl)-7-methyl-N-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, potentially altering its interactions with molecular targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H22N4O2 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-7-methyl-N-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H22N4O2/c1-3-32-20-13-11-19(12-14-20)23-15-17(2)30-25(27-23)16-24(29-30)26(31)28-22-10-6-8-18-7-4-5-9-21(18)22/h4-16H,3H2,1-2H3,(H,28,31) |
Clé InChI |
MVJISSBIONZDRR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-phenylacetohydrazide](/img/structure/B335844.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335845.png)
![4-[3,4-bis(allyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335849.png)

![(4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B335852.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335854.png)
![4-[3,4-bis(allyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335855.png)
![4-[4-(allyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335856.png)



![4-[2-(allyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335864.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335867.png)
